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molecular formula C15H14O5 B602145 Phenyl 2-hydroxy-4,5-dimethoxybenzoate CAS No. 877997-98-3

Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Cat. No. B602145
M. Wt: 274.272
InChI Key: JXURAFZSOJQXKD-UHFFFAOYSA-N
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Patent
US09000163B2

Procedure details

In 10 g of xylene were suspended 1.0 g of compound (2a) and 522 mg of phenol, to which 460 μL of SOCl2 was then added dropwise before heating to reflux for 3 hours, followed by further adding 184 μL of SOCl2 and additionally heating to reflux for one hour. The reaction solvent was distilled off, followed by adding methanol to the residue before stirring. The precipitated crystal was collected by filtration to provide 880 mg of phenyl 2-hydroxy-4,5-dimethoxybenzoate (3a) at a yield of 64%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
522 mg
Type
reactant
Reaction Step Two
Name
Quantity
460 μL
Type
reactant
Reaction Step Three
Name
Quantity
184 μL
Type
reactant
Reaction Step Four
Quantity
10 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([O:13][CH3:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:15]1(O)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.O=S(Cl)Cl>C1(C)C(C)=CC=CC=1>[OH:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([O:13][CH3:14])=[CH:7][C:3]=1[C:4]([O:6][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:5]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C(=C1)OC)OC
Step Two
Name
Quantity
522 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
460 μL
Type
reactant
Smiles
O=S(Cl)Cl
Step Four
Name
Quantity
184 μL
Type
reactant
Smiles
O=S(Cl)Cl
Step Five
Name
Quantity
10 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Stirring
Type
CUSTOM
Details
before stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
additionally heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The reaction solvent was distilled off
ADDITION
Type
ADDITION
Details
by adding methanol to the residue
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)OC2=CC=CC=C2)C=C(C(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 880 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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